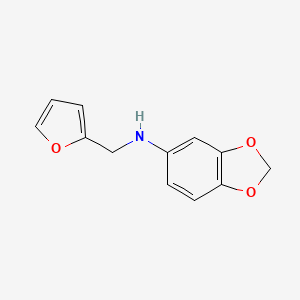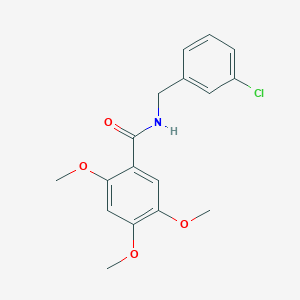
1,3-benzodioxol-5-yl(2-furylmethyl)amine
描述
1,3-benzodioxol-5-yl(2-furylmethyl)amine, also known as 2-Aminoindane, is a psychoactive drug that acts as a selective serotonin releasing agent (SSRA). It is commonly used in scientific research to investigate the mechanism of action and physiological effects of serotonin in the brain. The compound has a unique chemical structure that allows it to bind to specific receptors in the brain, thus influencing the release of serotonin.
作用机制
The mechanism of action of 1,3-benzodioxol-5-yl(2-furylmethyl)amine involves the selective release of serotonin in the brain. The compound binds to specific receptors in the brain, which triggers the release of serotonin from the presynaptic neuron. This results in an increase in serotonin levels in the brain, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-benzodioxol-5-yl(2-furylmethyl)amine are primarily related to its ability to increase serotonin levels in the brain. Serotonin is a neurotransmitter that is involved in various physiological processes, including mood regulation, appetite, and sleep. The compound has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
实验室实验的优点和局限性
One of the main advantages of using 1,3-benzodioxol-5-yl(2-furylmethyl)amine in lab experiments is its ability to selectively release serotonin in the brain. This allows researchers to investigate the specific physiological effects of serotonin release, which can help to identify potential therapeutic applications. However, one of the limitations of using the compound in lab experiments is that it can be difficult to control the dose and duration of the serotonin release, which can affect the reliability of the results.
未来方向
There are several potential future directions for research involving 1,3-benzodioxol-5-yl(2-furylmethyl)amine. One area of research is the development of more selective and potent SSRA compounds that can be used in the treatment of mood disorders. Another area of research is the investigation of the long-term effects of serotonin release on the brain, as well as the potential for neurotoxicity. Additionally, there is potential for the use of 1,3-benzodioxol-5-yl(2-furylmethyl)amine in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion
1,3-benzodioxol-5-yl(2-furylmethyl)amine is a psychoactive drug that is widely used in scientific research to investigate the role of serotonin in the brain. The compound has a unique chemical structure that allows it to selectively release serotonin, which can have various physiological effects. While there are limitations to its use in lab experiments, the compound has potential therapeutic applications in the treatment of mood disorders and other neurological conditions. Further research is needed to fully understand the mechanism of action and long-term effects of the compound.
科学研究应用
1,3-benzodioxol-5-yl(2-furylmethyl)amine is widely used in scientific research to investigate the role of serotonin in the brain. The compound is commonly used in animal studies to investigate the physiological effects of serotonin release, as well as its potential therapeutic applications. It has been shown to have potential as a treatment for depression, anxiety, and other mood disorders.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-10(14-5-1)7-13-9-3-4-11-12(6-9)16-8-15-11/h1-6,13H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBIPRUKQBNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(Methylenedioxy)-N-furfurylaniline | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)




![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)